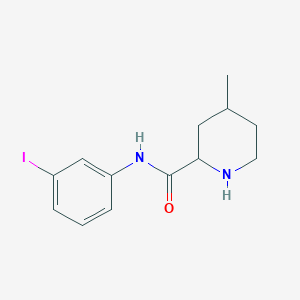![molecular formula C12H21N3OS B6645410 2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol](/img/structure/B6645410.png)
2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol, also known as MPTP, is a chemical compound that has been widely used in scientific research. This compound is a selective agonist of the dopamine D2 receptor and has been used to study the role of this receptor in various physiological and pathological conditions.
作用机制
2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol is a selective agonist of the dopamine D2 receptor. When this compound binds to this receptor, it activates a signaling pathway that leads to the release of dopamine in the brain. This activation of the dopamine system has been shown to have a variety of effects on behavior and cognition, including the regulation of reward and motivation, the modulation of motor function, and the regulation of mood and affect.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to increase dopamine release in the brain, which can lead to changes in behavior and cognition. This compound has also been shown to affect the expression of various genes and proteins in the brain, which can lead to changes in neuronal function and plasticity.
实验室实验的优点和局限性
One of the advantages of using 2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol in lab experiments is its selectivity for the dopamine D2 receptor. This allows researchers to study the specific effects of dopamine receptor activation on behavior and cognition. However, one of the limitations of using this compound is its potential for neurotoxicity. This compound has been shown to cause damage to dopaminergic neurons in the brain, which can limit its use in certain types of experiments.
未来方向
There are several future directions for research on 2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol. One area of interest is the role of the dopamine D2 receptor in drug addiction. This compound has been used to study the effects of dopamine receptor agonists and antagonists on drug-seeking behavior, and future research could explore the potential of this compound as a tool for developing new treatments for drug addiction. Another area of interest is the potential for this compound to be used in the treatment of psychiatric disorders. This compound has been shown to have a variety of effects on behavior and cognition, and future research could explore the potential of this compound as a therapeutic agent for disorders such as schizophrenia and depression.
合成方法
2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol can be synthesized by the reaction of 2-methyl-1-butanol with thionyl chloride to form 2-methyl-1-chlorobutane. This compound is then reacted with 1,3-thiazol-2-amine to form this compound.
科学研究应用
2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol has been used in scientific research to study the role of the dopamine D2 receptor in various physiological and pathological conditions. This compound has been used to investigate the mechanism of action of antipsychotic drugs and to study the effects of dopamine receptor agonists and antagonists on behavior and cognition. This compound has also been used to study the role of the dopamine D2 receptor in drug addiction and to investigate the neurochemical changes that occur in the brain in response to drug abuse.
属性
IUPAC Name |
2-methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3OS/c1-3-12(2,16)10-14-5-7-15(8-6-14)11-13-4-9-17-11/h4,9,16H,3,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBDEMNTSKLBHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CN1CCN(CC1)C2=NC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid](/img/structure/B6645341.png)
![4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid](/img/structure/B6645345.png)


![2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B6645395.png)
![3-[(2-chloroacetyl)amino]-N,4-dimethylbenzamide](/img/structure/B6645401.png)
![1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one](/img/structure/B6645406.png)



![2-[(2-Chloro-5-fluorophenyl)sulfonyl-propylamino]acetic acid](/img/structure/B6645425.png)


